SIB-1757: A Selective, Non-competitive Antagonist of the Metabotropic Glutamate Receptor 5 (mGluR5)
SIB-1757: A Selective, Non-competitive Antagonist of the Metabotropic Glutamate Receptor 5 (mGluR5)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SIB-1757, with the chemical name 6-methyl-2-(phenylazo)-3-pyridinol, was one of the first compounds identified as a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] Its discovery provided a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of mGluR5 in the central nervous system. This technical guide provides a comprehensive overview of SIB-1757, including its pharmacological profile, key experimental data, detailed methodologies of cited experiments, and a visualization of its place within relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of glutamate receptor pharmacology and related therapeutic areas.
Pharmacological Profile
SIB-1757 is a potent and highly selective antagonist of human mGluR5 (hmGluR5a). It exhibits a non-competitive mechanism of inhibition, suggesting it binds to an allosteric site on the receptor, distinct from the glutamate binding site.[1] This property is significant as its antagonist activity is not surmounted by high concentrations of the endogenous agonist, glutamate.
Quantitative Data Summary
The following tables summarize the key quantitative data for SIB-1757, providing a clear comparison of its potency and selectivity across various receptor subtypes and experimental systems.
Table 1: In Vitro Potency of SIB-1757 at mGluR5
| Receptor Subtype | Assay Type | Agonist | Cell Line | IC50 (µM) | Reference |
| hmGluR5a | Intracellular Ca2+ Mobilization | Glutamate | CHO Cells | 0.37 | [1] |
| hmGluR5 | Intracellular Ca2+ Mobilization | - | - | 0.4 | [3][4][5] |
Table 2: Selectivity Profile of SIB-1757
| Receptor Subtype | Assay Type | IC50 (µM) | Reference |
| hmGluR1b | Intracellular Ca2+ Mobilization | > 100 | [1] |
| hmGluR1b | - | > 30 | [3][4] |
| hmGluR2 | - | > 30 | [3][4] |
| hmGluR4 | - | > 30 | [3][4] |
| hmGluR6 | - | > 30 | [3][4] |
| hmGluR7 | - | > 30 | [3][4] |
| hmGluR8 | - | > 30 | [3][4] |
SIB-1757 has shown little to no activity at other recombinant human mGluR subtypes, as well as at ionotropic glutamate receptors such as AMPA, kainate, and NMDA receptors.[1]
Table 3: Functional Efficacy of SIB-1757
| Experimental System | Agonist | Assay | Effect | Reference |
| Rat Neonatal Brain Slices (Hippocampus & Striatum) | (S)-3,5-DHPG | Inositol Phosphate Accumulation | 60-80% Inhibition | [1] |
| Rat Neonatal Brain Slices (Cerebellum) | (S)-3,5-DHPG | Inositol Phosphate Accumulation | No Inhibition | [1] |
| Cultured Rat Cortical Neurons | DHPG | Intracellular Ca2+ Signals | Largely Inhibited | [1] |
Signaling Pathways
Activation of mGluR5, a Gq-protein coupled receptor, initiates a cascade of intracellular signaling events. SIB-1757, as an antagonist, blocks these downstream effects. The primary pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can subsequently modulate the activity of various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK).
Caption: mGluR5 signaling pathway and the inhibitory action of SIB-1757.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of SIB-1757.
Intracellular Calcium ([Ca2+]) Mobilization Assay
This functional assay was instrumental in the high-throughput screening that identified SIB-1757.[1]
Objective: To measure changes in intracellular calcium concentration in response to mGluR5 activation and its inhibition by SIB-1757.
Materials:
-
Cell line expressing human mGluR5a (e.g., CHO-hmGluR5a).
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate (agonist).
-
SIB-1757 (test compound).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed CHO-hmGluR5a cells into microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (e.g., 2-4 µM) in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of SIB-1757 in assay buffer. Also, prepare a stock solution of glutamate.
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the SIB-1757 dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a sub-maximal concentration of glutamate (e.g., EC80) to all wells simultaneously using the plate reader's integrated fluidics.
-
Record the fluorescence signal over time (typically 2-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. The IC50 value for SIB-1757 is calculated by plotting the percentage of inhibition of the glutamate-induced calcium response against the concentration of SIB-1757.
Caption: Workflow for the intracellular calcium mobilization assay.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the functional consequence of Gq-protein coupling of mGluR5.
Objective: To quantify the accumulation of inositol phosphates following mGluR5 activation and its inhibition by SIB-1757.
Materials:
-
Rat neonatal brain slices (hippocampus and striatum) or cultured cells expressing mGluR5.
-
[³H]-myo-inositol.
-
Assay buffer (e.g., Krebs-bicarbonate buffer).
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
(S)-3,5-DHPG (agonist).
-
SIB-1757 (test compound).
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid and counter.
Protocol:
-
Labeling: Incubate brain slices or cells with [³H]-myo-inositol in a suitable medium overnight to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the tissue/cells and pre-incubate in assay buffer containing LiCl (e.g., 10 mM) and the desired concentrations of SIB-1757 for 30-60 minutes.
-
Stimulation: Add the mGluR5 agonist (S)-3,5-DHPG to the incubation medium and incubate for a defined period (e.g., 45-60 minutes).
-
Extraction: Stop the reaction by adding a cold solution (e.g., perchloric acid or trichloroacetic acid).
-
Separation: Neutralize the extracts and apply them to Dowex anion-exchange columns. Wash the columns to remove free inositol and glycerophosphoinositol.
-
Elution and Quantification: Elute the total [³H]-inositol phosphates with a high-molarity salt solution (e.g., 1 M ammonium formate/0.1 M formic acid). Add the eluate to scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity corresponds to the level of inositol phosphate accumulation. The effect of SIB-1757 is expressed as the percentage of inhibition of the agonist-induced IP accumulation.
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIB-1757 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. SIB 1757 | CAS 31993-01-8 | SIB1757 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
